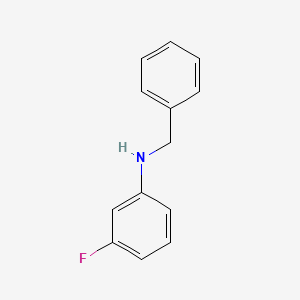

N-Benzyl-3-fluoroaniline

Description

Structure

3D Structure

Properties

CAS No. |

123330-53-0 |

|---|---|

Molecular Formula |

C13H12FN |

Molecular Weight |

201.24 g/mol |

IUPAC Name |

N-benzyl-3-fluoroaniline |

InChI |

InChI=1S/C13H12FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |

InChI Key |

UAOKRESMHSOHJL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 3 Fluoroaniline and Its Derivatives

Direct N-Alkylation Strategies

Direct N-alkylation involves the formation of the C-N bond between the 3-fluoroaniline (B1664137) nitrogen and the benzylic carbon in a single primary step.

The most traditional approach for synthesizing N-benzyl-3-fluoroaniline is the direct nucleophilic substitution reaction between 3-fluoroaniline and a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. In this reaction, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide ion.

The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) or tertiary amines (e.g., triethylamine). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common.

General Reaction Scheme:

Table 1: Representative Conditions for N-Alkylation with Benzyl Halides

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 3-Fluoroaniline | Benzyl bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Standard conditions promoting SN2 reaction. |

| 3-Fluoroaniline | Benzyl chloride | Triethylamine (Et₃N) | Dimethylformamide (DMF) | 80-100 °C | Higher temperature may be needed for the less reactive chloride. |

A more modern and atom-economical approach to N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process utilizes a transition metal catalyst, frequently an iridium complex, to facilitate the reaction between an amine and an alcohol, producing only water as a byproduct. nih.govresearchgate.net This method avoids the use of toxic and waste-generating alkyl halides. researchgate.net

The catalytic cycle is generally understood to proceed through three key stages:

Dehydrogenation: The iridium catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it in situ to benzaldehyde (B42025).

Condensation: The newly formed benzaldehyde reacts with 3-fluoroaniline to form a Schiff base (imine) intermediate, releasing a molecule of water.

Hydrogenation: The iridium hydride species, which holds the "borrowed" hydrogen, then reduces the imine intermediate to the final this compound product, regenerating the active catalyst for the next cycle. rsc.orgnih.gov

This method is highly efficient and aligns with the principles of green chemistry by maximizing atom economy. nih.gov

Table 2: Iridium-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol

| Amine | Alcohol | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Aniline Derivatives | Benzyl Alcohol | [Ir(cod)Cl]₂ / NHC Ligand | KOtBu | Toluene (B28343) | 100-120 °C |

| Aniline | Benzyl Alcohol | Cyclometalated Iridium Complex | t-BuOK | Water | 80-100 °C |

Indirect Synthesis Pathways

Indirect methods involve the formation of a precursor intermediate which is then converted to the final product in a subsequent step.

This strategy, known as reductive amination, is a robust two-step process for synthesizing secondary amines.

Step 1: Schiff Base Formation: 3-Fluoroaniline is condensed with benzaldehyde. jetir.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an N-benzylidene-3-fluoroaniline, which is a type of imine known as a Schiff base. nih.gov This step is typically acid-catalyzed and reversible. nih.govresearchgate.net

Step 2: Reduction: The C=N double bond of the isolated Schiff base is then reduced to a C-N single bond. This can be accomplished using a variety of reducing agents, most commonly sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. Other methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

General Reaction Scheme:

Table 3: Two-Step Reductive Amination Process

| Step | Reactants | Reagents/Conditions | Solvent | Intermediate/Product |

|---|---|---|---|---|

| 1. Condensation | 3-Fluoroaniline, Benzaldehyde | Acid catalyst (e.g., acetic acid), Heat | Ethanol or Toluene | N-benzylidene-3-fluoroaniline (Schiff Base) |

| 2. Reduction | N-benzylidene-3-fluoroaniline | Sodium Borohydride (NaBH₄) | Methanol | This compound |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs are prized for their high atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

For the synthesis of this compound derivatives, an MCR approach could theoretically be designed. For example, a reaction akin to the Mannich or Ugi reaction could be envisioned. A hypothetical Mannich-type reaction might involve 3-fluoroaniline, benzaldehyde, and a suitable nucleophile. While a direct MCR synthesis of the parent this compound is less common, these methods are exceptionally powerful for creating libraries of structurally diverse derivatives by varying the input components. rug.nl

Advanced Synthetic Protocols and Green Chemistry Considerations

The development of synthetic methodologies is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability. atiner.gr When evaluating the routes to this compound, several considerations emerge.

Atom Economy: The iridium-catalyzed N-alkylation of 3-fluoroaniline with benzyl alcohol exhibits the highest atom economy, as the only theoretical byproduct is water. nih.govwalisongo.ac.id In contrast, the classical alkylation with benzyl halides has poor atom economy, generating stoichiometric amounts of salt waste (e.g., KBr) from the halide and the base. Reductive amination has moderate atom economy, with waste generated from the reducing agent.

Reagent Toxicity and Safety: The borrowing hydrogen methodology avoids the use of lachrymatory and toxic alkylating agents like benzyl bromide. Alcohols are generally safer and more environmentally benign starting materials. researchgate.net

Solvent Choice: Modern protocols are exploring the use of greener solvents. For instance, some iridium-catalyzed N-alkylation reactions have been successfully performed in water, which is a significant improvement over volatile organic solvents like toluene or DMF. nih.gov

Regioselective Synthesis of this compound Isomers and Related Derivatives

The regioselective N-benzylation of fluoroaniline (B8554772) isomers presents a synthetic challenge due to the competing nucleophilicity of the arylamine and the potential for side reactions. The position of the fluorine atom on the aniline ring can influence the reactivity of the amino group through electronic effects, thereby affecting the efficiency and regioselectivity of the N-alkylation reaction. Researchers have explored various synthetic strategies to achieve selective N-benzylation, including classical nucleophilic substitution reactions and catalyst-mediated processes.

A common approach to the synthesis of N-benzylanilines involves the direct N-alkylation of the corresponding aniline with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base, solvent, and reaction temperature can significantly influence the yield and selectivity of the reaction.

One study investigated the reaction of various substituted anilines with benzyl chloroformate, which can lead to both N-benzylated and N-carbobenzyloxy (CBZ) products. The outcome of this reaction was found to be highly dependent on the electronic nature of the substituents on the aniline ring. Notably, anilines bearing electron-withdrawing groups, particularly at the ortho position, tended to favor the formation of the N-benzylated product. This suggests that for fluoroanilines, the position of the electron-withdrawing fluorine atom would play a crucial role in directing the regioselectivity of the benzylation. researchgate.net

Another approach involves the use of benzyl alcohols as alkylating agents in the presence of a suitable catalyst. For instance, an iridium-catalyzed N-alkylation of various anilines with benzyl alcohol has been reported. This method demonstrated good yields for a range of substituted anilines, including those with halogen substituents. For example, the reaction of 4-bromoaniline (B143363) and 4-chloroaniline (B138754) with benzyl alcohol yielded the corresponding N-benzylated products in 82% and 80% yields, respectively. While this study did not specifically include 3-fluoroaniline, the high efficiency for other halogenated anilines suggests its potential applicability. nih.gov

The synthesis of derivatives of N-benzyl-fluoroanilines has also been explored. For instance, the preparation of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine has been achieved through the condensation of 4-fluoroaniline (B128567) with 4-benzyloxy benzaldehyde, with reported yields as high as 91.8%. google.com This demonstrates a method for incorporating the N-benzyl-fluoroaniline motif into larger molecular architectures.

While direct comparative studies on the N-benzylation of 2-fluoro-, 3-fluoro-, and 4-fluoroaniline under identical conditions are not extensively documented in the readily available literature, the existing data for related halogenated anilines can provide valuable insights. The electronic effect of the fluorine atom is expected to decrease the nucleophilicity of the aniline nitrogen, with the effect being most pronounced for the ortho- and para-isomers due to resonance effects. This would likely influence the reaction rates and potentially the yields of the N-benzylation reaction.

To illustrate the typical conditions and outcomes for N-benzylation of halogenated anilines, the following table summarizes data from related synthetic transformations.

| Amine Substrate | Benzylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoaniline | Benzyl alcohol | NHC-Ir(III) complex | Toluene | 120 | 82 | nih.gov |

| 4-Chloroaniline | Benzyl alcohol | NHC-Ir(III) complex | Toluene | 120 | 80 | nih.gov |

| 2-Nitroaniline | Benzyl alcohol | NHC-Ir(III) complex | Toluene | 120 | 64 | nih.gov |

| 4-Fluoroaniline | 4-Benzyloxy benzaldehyde | - | Isopropanol | Room Temp | 91.8 | google.com |

The synthesis of this compound derivatives can also be achieved through multi-step sequences. For example, a synthetic route to N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine starts with the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with (3,5-bis(trifluoromethyl)phenyl)methanamine, affording N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline in 98% yield. mdpi.com Subsequent reduction of the nitro group would yield the corresponding diamine. This strategy could be adapted to synthesize various substituted N-benzyl-fluoroaniline derivatives by starting with appropriately substituted fluoro-nitro-aromatics.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful, complementary techniques used to identify functional groups and elucidate molecular structure by analyzing the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups. For N-Benzyl-3-fluoroaniline, the key functional groups include the secondary amine (N-H), aromatic rings (C-H and C=C), the methylene (B1212753) bridge (-CH2-), and the carbon-fluorine bond (C-F).

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for these groups. The N-H stretching vibration of the secondary amine typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene group appear just below 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-F stretching vibration, a key indicator for this molecule, typically produces a strong absorption band in the 1000-1400 cm⁻¹ region jetir.org.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H Stretch | Medium |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2950-2850 | Aliphatic C-H Stretch | Medium |

| 1620-1580 | Aromatic C=C Stretch | Strong |

| 1520-1470 | Aromatic C=C Stretch | Strong |

| 1350-1250 | C-N Stretch | Medium-Strong |

| 1250-1150 | C-F Stretch | Strong |

| 800-700 | Aromatic C-H Bend (out-of-plane) | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations, which are often weak in FT-IR spectra, can be strong in Raman spectra.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be particularly prominent. The C=C stretching vibrations of the phenyl and 3-fluorophenyl rings will give rise to strong bands. The C-H stretching vibrations will also be visible. The C-F stretching vibration is also Raman active jetir.org. The complementary nature of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Strong |

| 2950-2850 | Aliphatic C-H Stretch | Medium |

| 1610-1590 | Aromatic Ring Stretch | Very Strong |

| 1010-990 | Aromatic Ring Breathing | Strong |

| 1250-1150 | C-F Stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all highly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In this compound, distinct signals are expected for the protons of the benzyl (B1604629) group, the 3-fluorophenyl group, and the N-H proton.

The five protons of the unsubstituted benzyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two protons of the methylene (-CH2-) bridge will give rise to a singlet at around δ 4.3 ppm rsc.org. The protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atom. The N-H proton is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.20 | m | 5H | Benzyl-H |

| ~7.10 | td | 1H | Aniline-H5 |

| ~6.50-6.30 | m | 3H | Aniline-H2, H4, H6 |

| ~4.35 | s | 2H | -CH₂- |

| Broad | s | 1H | N-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atoms of the unsubstituted benzyl ring are expected to appear in the range of δ 127-139 ppm. The methylene carbon will resonate at approximately δ 48 ppm rsc.org. The carbons of the 3-fluorophenyl ring will have their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. The carbon directly attached to the fluorine atom (C-3) will show a large C-F coupling constant. The other carbons of this ring will also exhibit smaller C-F couplings.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~164 (d, ¹JCF ≈ 245 Hz) | C-3 |

| ~150 (d, ³JCF ≈ 10 Hz) | C-1 |

| ~139 | Benzyl Cipso |

| ~130 (d, ³JCF ≈ 10 Hz) | C-5 |

| ~129 | Benzyl Cortho |

| ~128 | Benzyl Cpara |

| ~127 | Benzyl Cmeta |

| ~110 (d, ²JCF ≈ 21 Hz) | C-4 |

| ~106 (d, ²JCF ≈ 25 Hz) | C-2 |

| ~102 (d, ⁴JCF ≈ 3 Hz) | C-6 |

| ~48 | -CH₂- |

Note: 'd' indicates a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments and Structural Ambiguity Resolution

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. The chemical shift of the fluorine atom is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the position of fluorine substitution on an aromatic ring.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring with an amino group in the meta position. The chemical shift of fluorine in 3-fluoroaniline (B1664137) is approximately -113 ppm relative to CFCl₃ colorado.edu. The N-benzylation is expected to cause a minor shift in this value. The presence of a single signal in the expected region of the ¹⁹F NMR spectrum would provide strong evidence for the proposed structure and rule out other isomers.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ -113 | m | C-F |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about its electronic structure. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores. uobabylon.edu.iq

For aniline (B41778) and its derivatives, two primary types of electronic transitions are typically observed: researchgate.netwikipedia.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.comelte.hu They are characteristic of aromatic systems and other molecules with conjugated π systems. In aniline derivatives, these transitions typically result in strong absorption bands. For aniline itself, a primary absorption band (the B-band) appears around 230-240 nm. wikipedia.orgrsc.org

n → π* Transitions: This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the aromatic ring. uzh.chyoutube.com These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. For aniline, a weaker band (the K-band) is observed around 280-290 nm. wikipedia.org

The presence of the benzyl group and the fluorine substituent on the aniline ring will influence the precise wavelength and intensity of these absorption maxima. The benzyl group adds another aromatic system, while the fluorine atom, as an electron-withdrawing group, can cause a shift in the absorption bands.

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π* | ~240 - 250 | Phenyl and Fluoro-substituted Phenyl Rings |

Solid-State Structural Analysis: X-ray Diffraction Studies of Related Compounds

For N-Benzylaniline, studies have shown that the nitrogen atom has a nearly planar geometry. iucr.orgresearchgate.net The two aromatic rings are not coplanar; instead, the planes of the phenyl and aniline rings are oriented at a significant angle to each other, reported to be approximately 80.76° and 81.40° in the two molecules of the asymmetric unit. iucr.orgresearchgate.net This twisted conformation minimizes steric hindrance between the two bulky aromatic groups.

Crystallographic Data for N-Benzylaniline (A Related Compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.8185 |

| b (Å) | 5.7911 |

| c (Å) | 19.3911 |

| β (°) | 103.338 |

| Volume (ų) | 2056.24 |

| Angle between aromatic ring planes (°) | ~81° |

Data sourced from studies on the unsubstituted N-Benzylaniline molecule. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely utilized for its balance of accuracy and computational efficiency, making it a standard tool for predicting molecular geometries, vibrational frequencies, and electronic properties. nih.gov The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently employed for calculations on organic molecules. nih.govnih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For N-Benzyl-3-fluoroaniline, this process involves determining the most stable bond lengths, bond angles, and dihedral angles. The molecule possesses significant conformational flexibility, primarily due to the rotation around the C-N bonds connecting the aniline (B41778) and benzyl (B1604629) moieties.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on expected values for analogous structures. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Expected Value |

|---|---|

| C-F Bond Length (Å) | ~1.36 |

| C(aryl)-N Bond Length (Å) | ~1.40 |

| C(benzyl)-N Bond Length (Å) | ~1.45 |

| C-N-C Bond Angle (°) | ~118-122 |

| C-C(aryl)-F Bond Angle (°) | ~118-120 |

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the obtained structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations provide theoretical vibrational modes, which can be compared with experimental data to validate the computed geometry.

For this compound, key vibrational modes would include:

N-H Stretching: A characteristic band for the secondary amine.

Aromatic C-H Stretching: Occurring at higher wavenumbers.

CH₂ Stretching: From the benzyl methylene (B1212753) group.

C-N Stretching: Vibrations associated with the amine linkage.

C-F Stretching: A strong absorption characteristic of the fluoroaromatic group.

Aromatic Ring Vibrations: Multiple bands corresponding to the stretching and bending of the phenyl rings.

The calculated frequencies are often systematically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental spectra, accounting for anharmonicity and basis set limitations.

Nuclear Magnetic Resonance Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. This technique is valuable for assigning experimental spectra and understanding the relationship between electronic structure and shielding tensors. While a specific GIAO calculation for this compound is not found in the searched literature, experimental ¹H and ¹³C NMR data are available. rsc.org

A theoretical study would involve optimizing the molecule's geometry using DFT and then performing GIAO calculations at the same level of theory. The predicted chemical shifts (δ_calc) would be compared to the experimental values (δ_exp). A strong linear correlation between the calculated and experimental data would confirm the accuracy of the computed structure in solution.

Table 2: Experimental NMR Chemical Shifts for this compound Source: Based on data from supporting information in a chemical synthesis publication. rsc.org

| Nucleus | Experimental Chemical Shift (ppm) |

|---|---|

| ¹³C | 147.8, 136.7, 133.2, 129.6, 129.3, 129.0, 128.4, 127.0, 117.8, 113.0, 45.9 |

Note: Specific ¹H NMR shift values were not explicitly provided in the available source material.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen lone pair, as this region has the highest electron density. The LUMO is likely distributed over the π-antibonding systems of the aromatic rings. The electron-withdrawing fluorine atom at the meta position would stabilize the orbitals on the fluorophenyl ring, potentially lowering both the HOMO and LUMO energy levels compared to N-benzylaniline. The HOMO-LUMO gap is a key parameter for predicting the molecule's electronic transitions and reactivity profile. researchgate.net

Table 3: Representative Frontier Orbital Energies for Aromatic Amines (Illustrative) Note: This table provides typical energy ranges for molecules of this class. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Typical Energy Value (eV) |

|---|---|

| E(HOMO) | -5.0 to -6.5 |

| E(LUMO) | -0.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 5.0 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, providing a picture that aligns with classical Lewis structures. youtube.com It is particularly useful for quantifying delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net

In this compound, significant hyperconjugative interactions are expected. The most prominent would be the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of both the 3-fluorophenyl and benzyl rings (acceptor NBOs). This n → π* interaction is crucial for the stability of the molecule and influences the charge distribution and geometry around the nitrogen atom. The strength of these interactions can be quantified by second-order perturbation theory, which estimates the stabilization energy associated with each donor-acceptor pair. researchgate.net NBO analysis would also reveal the polarization of the C-F and C-N bonds, providing insight into the intramolecular charge distribution. nih.gov

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a crucial method used to predict the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red or yellow) indicate electrophilic sites (prone to attack by nucleophiles), and regions of positive potential (blue) signify nucleophilic sites (prone to attack by electrophiles). While this analysis has been performed on analogous compounds, specific MESP maps and associated values for this compound have not been published.

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the electron distribution across a molecule. This information is valuable for understanding molecular polarity and bonding characteristics. Despite its common application in computational studies, specific Mulliken charge data for each atom in this compound is not documented in the accessible literature.

Advanced Topological and Reactivity Descriptors

Further detailed analyses, which provide a deeper understanding of bonding and non-covalent interactions, also appear to be absent for this compound. These include:

Non-Covalent Interaction (NCI) Index and 4.3.4. Reduced Density Gradient (RDG) Analysis:These methods are vital for identifying and visualizing weak, non-covalent interactions within a molecule, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular conformation and interactions.

The absence of specific computational data for this compound across these analytical methods prevents the creation of the requested detailed scientific article and corresponding data tables. Future computational research focusing specifically on this compound would be necessary to provide the specific findings required.

Chemical Reactivity and Transformation Pathways

Reactivity of the N-Substituted Aniline (B41778) Moiety

The chemical behavior of N-Benzyl-3-fluoroaniline is governed by the interplay of its three key structural components: the secondary amine, the fluorinated phenyl ring, and the benzyl (B1604629) group. The nitrogen atom's lone pair of electrons significantly influences the reactivity of both aromatic rings, while the fluorine substituent and the benzyl group provide specific sites for various transformations.

Catalytic hydrogenation is a common method for the transformation of N-benzyl anilines. This process can lead to several outcomes, primarily the cleavage of the carbon-nitrogen bond (hydrogenolysis) or the saturation of the aromatic rings. In the case of this compound, the primary reactions of interest are debenzylation (cleavage of the benzyl-nitrogen bond) and defluorination (cleavage of the carbon-fluorine bond). The selectivity between these pathways is a critical aspect of its reactivity under reductive conditions. researchgate.net

The removal of the benzyl protecting group via palladium-catalyzed hydrogenolysis is a well-documented and crucial transformation in organic synthesis. For N-benzyl anilines, this reaction proceeds by the cleavage of the C-N bond, yielding 3-fluoroaniline (B1664137) and toluene (B28343).

The rate of the reaction is influenced by several factors, including hydrogen pressure and substrate concentration. Kinetic analyses, such as monitoring hydrogen uptake over time, demonstrate how different catalyst preparations can significantly affect the reaction rate. nacatsoc.org For instance, unreduced, edge-coated Pd/C catalysts have shown higher activity compared to uniformly coated or pre-reduced catalysts under identical conditions. nacatsoc.org

A significant competing reaction during the catalytic hydrogenation of this compound is hydrodefluorination, which results in the cleavage of the C-F bond. This side reaction is undesirable when the goal is the selective removal of the benzyl group to produce 3-fluoroaniline. Instead, it can lead to the formation of aniline as a by-product. researchgate.net

Research on similar halogenated compounds suggests that dehalogenation often occurs sequentially after debenzylation. nacatsoc.org This implies that the primary product, 3-fluoroaniline, can undergo further reduction on the catalyst surface, leading to the cleavage of the C-F bond. The C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging. nih.govacs.org However, under heterogeneous catalytic conditions with catalysts like palladium or rhodium, hydrodefluorination is a known pathway. researchgate.netacs.org The reaction involves the oxidative addition of the C-F bond to the metal center, followed by hydrogenolysis.

Controlling the reaction conditions is paramount to minimize this defluorination pathway. Extended reaction times or overly harsh conditions can increase the prevalence of this undesired side reaction, reducing the yield of the desired 3-fluoroaniline. nacatsoc.org

The outcome of the hydrogenation of this compound is highly dependent on the choice of catalyst, solvent, and the pH of the reaction medium. These parameters can be fine-tuned to favor debenzylation over defluorination.

Catalysts: Palladium on carbon (Pd/C) is the most commonly used catalyst for debenzylation. nacatsoc.org However, its properties, such as metal content, dispersion, and oxidation state, can drastically alter both activity and selectivity. nacatsoc.org For instance, a lower percentage of palladium (e.g., 3% Pd/C) might show high activity but poor selectivity, leading to increased defluorination. nacatsoc.org Other noble metal catalysts, such as those based on rhodium, are also known to be effective for hydrodefluorination and could potentially be used if C-F bond cleavage is the desired outcome. researchgate.net

pH: The pH of the reaction medium is a critical factor for selectivity. The nitrogen atom of the aniline is basic and can be protonated under acidic conditions. It has been demonstrated that for halogenated N,N-dibenzylanilines, the rate of debenzylation increases significantly when the pH drops below the pKa of the protected amine. researchgate.net This protonation is thought to weaken the C-N bond, facilitating cleavage. Conversely, maintaining a pH above the pKa can lead to higher rates of dehalogenation. Therefore, using a buffer system to control the pH is an effective strategy to enhance selectivity for debenzylation while suppressing defluorination. researchgate.net

| Parameter | Influence on Reaction Rate | Influence on Selectivity (Debenzylation vs. Defluorination) | References |

|---|---|---|---|

| Catalyst Type | Pd/C generally shows high activity. Activity varies with Pd loading, dispersion, and preparation method. | Higher Pd loading may decrease selectivity. Catalyst support (e.g., Al₂O₃, TiO₂) also impacts selectivity. | researchgate.netnacatsoc.orgresearchgate.net |

| Solvent Polarity | Polar solvents generally increase the rate of both debenzylation and defluorination. | Solvent choice can alter the balance between the two pathways. Water can be a highly effective solvent. | researchgate.netrsc.org |

| pH / Acidity | Acidic conditions (pH < pKa of the amine) significantly increase the debenzylation rate. | Acidic conditions suppress defluorination, leading to high selectivity for the debenzylated product. | researchgate.net |

| H₂ Pressure | Higher pressure generally increases the reaction rate. | The effect on selectivity is generally less pronounced than that of pH. | researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. tandfonline.com These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction.

In this compound, the fluorine atom is a potential leaving group. However, the substituents on the ring are the N-benzylamino group (-NHBn) and a hydrogen atom. The -NHBn group is a strong electron-donating group due to the lone pair on the nitrogen atom, which is delocalized into the ring. This electron-donating nature increases the electron density of the aromatic ring, making it nucleophilic rather than electrophilic. Consequently, the ring is deactivated towards attack by nucleophiles.

Therefore, this compound is not expected to undergo SNAr reactions under typical conditions. For a reaction to occur at the C-F bond, the electronic character of the ring would need to be reversed, for example, by the introduction of a potent electron-withdrawing group like a nitro (-NO₂) or pentafluorosulfanyl (-SF₅) group at an ortho or para position relative to the fluorine atom. beilstein-journals.org In such a modified substrate, the fluorine could be displaced by various nucleophiles. beilstein-journals.org

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and regioselectivity (the position of substitution) are dictated by the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com this compound has two aromatic rings that can potentially undergo EAS: the 3-fluorophenyl ring and the benzyl ring.

Reactivity of the Fluorophenyl Ring: This ring has two substituents: the fluorine atom (-F) and the N-benzylamino group (-NHBn).

-NHBn group: The secondary amine is a very strong activating group and is ortho, para-directing. byjus.com The lone pair of electrons on the nitrogen atom strongly donates electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack by an electrophile. lkouniv.ac.in

-F group: The fluorine atom is a deactivating group due to its strong inductive electron withdrawal. acs.orgstackexchange.com However, it is also an ortho, para-director because of resonance donation from its lone pairs. stackexchange.compearson.com Compared to other halogens, fluorine's resonance effect is more significant, and its deactivating effect is weaker, making fluorobenzene (B45895) nearly as reactive as benzene (B151609) itself. acs.orgacs.orgresearchgate.net

In this compound, the powerfully activating -NHBn group dominates the directing effects. Therefore, electrophilic attack will be directed to the positions that are ortho and para to the amino group. The available positions are C2, C4, and C6. Both C2 and C6 are ortho to the amine, while C4 is para. Substitution at C2 will be sterically hindered by the adjacent benzylamino group. C6 is also ortho to the amine and meta to the fluorine. C4 is para to the amine and ortho to the fluorine. The strong activation by the amino group makes this ring highly susceptible to EAS reactions like halogenation, nitration, and sulfonation. masterorganicchemistry.com

Reactivity of the Benzyl Ring: This ring is monosubstituted with a -CH₂-NH-(3-fluorophenyl) group. This substituent is attached via a methylene (B1212753) (-CH₂) bridge. The primary electronic effect on the ring is the inductive withdrawal from the electronegative nitrogen atom, which deactivates the ring relative to toluene. However, as an alkyl-type substituent, it is still considered ortho, para-directing. Therefore, electrophilic substitution on the benzyl ring will occur at the ortho and para positions, but the reaction will be slower compared to the substitution on the highly activated 3-fluorophenyl ring.

| Ring | Substituent | Effect on Reactivity | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|---|

| 3-Fluorophenyl | -NHBn (at C1) | Strongly Activating | Ortho, Para | C4 (major), C6, C2 (minor) |

| -F (at C3) | Deactivating | Ortho, Para | ||

| Benzyl | -CH₂-NH-(m-F-Ph) | Deactivating (relative to Toluene) | Ortho, Para | Ortho and Para positions |

Hydrogenation and Hydrogenolysis Reactions

Functionalization and Derivatization Strategies

The unique structural arrangement of this compound, featuring a secondary amine, a fluorine-substituted aromatic ring, and a benzyl group, offers multiple sites for chemical modification. Functionalization strategies can target the C-H bonds on the fluoroaniline (B8554772) ring, the reactive N-H group of the secondary amine, or the fluorine substituent itself. These modifications are crucial for synthesizing a diverse range of derivatives for various applications in medicinal chemistry and materials science.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying aromatic cores without the need for pre-functionalized substrates. For this compound, C-H activation can be directed to specific positions on the fluoroaniline ring, primarily the ortho-positions relative to the directing amino group.

Iridium-catalyzed C-H borylation is a premier method for introducing versatile boronate ester functionalities onto aromatic rings. While steric factors typically direct borylation to the least hindered position, strategies have been developed to achieve high regioselectivity at the sterically more demanding ortho-position of anilines. acs.org

Research on analogous aniline systems demonstrates that high ortho-selectivity can be achieved by modulating the boron reagent. The use of B2eg2 (bis(ethylene glycolato)diboron) in place of the more common B2pin2 (bis(pinacolato)diboron) significantly favors ortho-borylation for anilines, including those with substituents at the 3-position. nih.gov This enhanced selectivity is attributed to the smaller ethylene (B1197577) glycolate (B3277807) ligands on the iridium catalyst, which reduce steric hindrance in the transition state. nih.gov Furthermore, studies on N-methylaniline show that N-alkylation also promotes high ortho-selectivity. nih.gov Given that this compound is an N-alkylated, 3-substituted aniline, these methods are directly applicable.

The process is believed to involve the initial N-borylation of the aniline to form an ArylN(R)Beg intermediate, which then proceeds to the Ir-catalyzed ortho-C–H borylation. nih.govmdpi.com While N-H···O hydrogen bonding interactions can play a role in directing the catalyst in primary anilines, this is not the determining factor for N-alkylated substrates. acs.orgnih.gov To balance the high reactivity and potential instability of the resulting ethylene glycol borylated anilines, B2bg2 (bis(butane-1,2-diolato)diboron) has been introduced as a reagent that provides an optimal compromise between high ortho-selectivity and improved product stability. acs.orgresearchgate.net

| Boron Reagent | Key Advantage(s) | Applicability to this compound | Reference(s) |

|---|---|---|---|

| B2pin2 | Commonly used, stable products. | Generally gives mixtures of isomers with 3-substituted anilines. | nih.gov |

| B2eg2 | High ortho-selectivity for 3-substituted and N-alkylated anilines. | Highly suitable for selective ortho-borylation at C2 and C6. | acs.orgnih.gov |

| B2bg2 | Balances high ortho-selectivity with improved product stability. | Offers a practical alternative to B2eg2 for isolating stable ortho-borylated products. | acs.orgresearchgate.net |

Beyond borylation, the secondary amine group in this compound can act as a directing group to facilitate various regioselective C-H functionalization reactions, typically catalyzed by transition metals like palladium. mdpi.comnih.gov The nitrogen atom coordinates to the metal center, forming a cyclometalated intermediate that positions the catalyst in close proximity to an ortho C-H bond (at C2 or C6), enabling its selective activation. mdpi.commdpi.com

To enhance directing group ability, the N-H group can be converted into more robust directing groups such as amides or carbamates (e.g., N-Boc). mdpi.com These modifications can lead to highly efficient and selective C-H arylations, alkylations, or alkoxylations. For example, palladium-catalyzed alkoxylation has been demonstrated in related nitrogen-containing heterocyclic systems, where a Pd(II) catalyst effects C-H activation to form a palladacycle, which is then oxidized to a Pd(IV) species, followed by reductive elimination to yield the C-O bond. mdpi.comresearchgate.net Such strategies allow for the precise installation of functional groups at the positions adjacent to the amino substituent, providing a pathway to highly substituted aniline derivatives.

The secondary amine is a key reactive center in this compound. It can readily undergo a variety of classical transformations, including N-alkylation, N-acylation, and sulfonylation, to generate a wide array of derivatives.

A notable transformation specific to the N-benzyl moiety is its selective cleavage. For instance, treatment with triphosgene (B27547) allows for the selective debenzylation of secondary N-benzyl amines to furnish carbamoyl (B1232498) chlorides. researchgate.net This reaction proceeds via the formation of an intermediate that fragments to cleave the N-benzyl bond, providing a valuable synthetic handle for further derivatization. The resulting carbamoyl chloride can be hydrolyzed to the parent secondary amine or reacted with various nucleophiles. researchgate.net

The reactivity of the N-H bond is central to many of the functionalization strategies for this molecule. The kinetics of N-benzylation of anilines, which follows an SN2 mechanism, underscores the nucleophilic character of the nitrogen atom. unict.it This inherent nucleophilicity drives reactions like acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| N-Acylation | Acetyl Chloride, Acetic Anhydride | N-Benzyl-N-(3-fluorophenyl)acetamide | Forms stable amides, useful as directing groups. |

| N-Sulfonylation | Toluenesulfonyl Chloride | N-Benzyl-N-(3-fluorophenyl)-4-methylbenzenesulfonamide | Creates sulfonamides with potential biological activity. |

| N-Alkylation | Methyl Iodide | N-Benzyl-N-methyl-3-fluoroaniline | Generates tertiary amines. |

| Carbamoyl Chloride Formation | Triphosgene | N-(3-Fluorophenyl)carbamoyl chloride (after debenzylation) | Provides a versatile intermediate for further synthesis. researchgate.net |

The fluorine atom on the aniline ring is generally the least reactive site in this compound. The carbon-fluorine bond is exceptionally strong, and the electron-donating nature of the amino group deactivates the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.net SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate. In this molecule, the amino group has the opposite electronic effect.

Consequently, displacement of the fluorine substituent via SNAr with nucleophiles like alkoxides or amines would require harsh reaction conditions and is generally not a feasible synthetic route. nih.gov Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions involving C-F bond activation, are possible but remain challenging and often require specialized catalyst systems. The inherent stability of the C-F bond means that functionalization at other sites of the molecule is almost always preferred. researchgate.net

Applications in Organic Synthesis and Advanced Materials

N-Benzyl-3-fluoroaniline as a Key Synthetic Intermediate

The strategic placement of a fluorine atom on the aniline (B41778) ring and the presence of a stable, yet removable, benzyl (B1604629) group on the nitrogen atom make this compound a key intermediate in various synthetic applications. It provides a scaffold that can be elaborated into more complex structures through reactions on the aromatic ring or by leveraging the reactivity of the amine after deprotection.

Precursor in the Synthesis of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of significant interest to medicinal chemists as their incorporation into peptides can enhance stability, modulate conformation, and improve biological activity. The synthesis of these complex molecules often relies on fluorinated building blocks. This compound can serve as a precursor for fluorinated aromatic amino acids, such as derivatives of phenylalanine.

The general synthetic approach involves using a fluorinated aromatic compound as a starting material. The fluorine atom is known to alter the physicochemical properties of amino acids, which can influence protein-protein interactions and solubility profiles. researchgate.net While various synthetic strategies exist, the use of fluorinated building blocks is a primary method for preparing these specialized amino acids. nih.gov The N-benzyl group in this compound protects the amine functionality during synthetic transformations, a common strategy in amino acid synthesis. For instance, the synthesis of an N,N-dibenzylated 3-fluorophenylalanine derivative has been reported, highlighting the utility of the benzyl group in protecting the nitrogen atom during the construction of the amino acid backbone.

Building Block for Heterocyclic Compounds (e.g., Thioureas)

This compound is a suitable precursor for the synthesis of N,N',N'-trisubstituted thioureas. As a secondary amine, it can react with various isothiocyanates to form a stable thiourea (B124793) scaffold. These thiourea derivatives are highly versatile building blocks for the construction of a wide array of heterocyclic compounds, which are prevalent in pharmacologically active molecules.

Thiourea derivatives are used in cyclization reactions to form heterocycles such as thiazolidinones, benzimidazoles, and benzoxazoles. wikipedia.org The reaction pathway often involves leveraging the nucleophilicity of the sulfur and nitrogen atoms within the thiourea core. The specific substitution pattern on the thiourea, provided by the this compound precursor, influences the properties and subsequent reactivity of the resulting heterocyclic systems.

Table 1: Examples of Heterocycles Synthesized from Thiourea Building Blocks

| Heterocycle Class | General Synthetic Approach |

|---|---|

| 2-Imino-4-thiazolidinones | Reaction of a 1,3-disubstituted thiourea with chloroacetyl chloride. wikipedia.org |

| 1,3-Thiazolidin-2-imines | Reaction of a 1,3-disubstituted thiourea with epichlorohydrin. wikipedia.org |

Intermediate in the Synthesis of Complex Organic Scaffolds

The term "complex organic scaffolds" refers to core molecular frameworks that can be further functionalized to create libraries of compounds for drug discovery and materials science. This compound serves as an excellent starting point for such scaffolds due to the presence of multiple reactive sites that can be addressed selectively. The fluorine atom imparts unique electronic properties and can act as a handle for specific transformations or as a tool for studying molecular interactions via ¹⁹F NMR. researchgate.netresearchgate.net The combination of the fluorinated ring and the protected amine allows for a stepwise and controlled elaboration of the molecular structure, building complexity in a predictable manner.

Role in Amine Protecting Group Chemistry

The benzyl (Bn) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and organometallic reagents. researchgate.net In the context of this compound, the benzyl group renders the nitrogen atom non-nucleophilic, thereby allowing for selective chemical modifications at other positions of the molecule, such as electrophilic aromatic substitution on the fluoroaniline (B8554772) ring. ijcmas.com

Once the desired modifications are complete, the benzyl group can be cleanly removed to liberate the primary amine of 3-fluoroaniline (B1664137). This deprotection step is most commonly achieved through catalytic hydrogenolysis. This strategy of protection and deprotection is fundamental in multistep synthesis, enabling chemists to manage the reactivity of different functional groups within a molecule. researchgate.net

Table 2: Selected Methods for N-Benzyl Group Deprotection

| Method | Reagents and Conditions |

|---|---|

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) |

| Oxidative Cleavage | (NH₄)₂S₂O₈ |

Contributions to Advanced Materials Science

The unique electronic properties conferred by the fluorine atom make this compound a valuable precursor for advanced materials, particularly in the field of conducting polymers.

Precursors for Polymeric Materials with Tuned Properties

This compound can serve as a stable precursor to the 3-fluoroaniline monomer used in the synthesis of fluorinated polyanilines (PANIs). Polyaniline is a well-known conducting polymer, and the introduction of substituents onto its backbone is a key strategy for tuning its properties. ijcmas.com

The synthesis of poly(3-fluoroaniline) and its copolymers with aniline is achieved through chemical or electrochemical oxidative polymerization of the corresponding monomers. researchgate.netmetu.edu.tr In this process, this compound would first undergo debenzylation to yield the 3-fluoroaniline monomer, which is then polymerized.

The incorporation of fluorine atoms into the polyaniline chain has a significant impact on the material's characteristics. The strong electron-withdrawing nature of fluorine modifies the electronic structure of the polymer, affecting its conductivity and redox potentials. Research has shown that fluorinated polyanilines exhibit enhanced solubility in organic solvents and greater thermal stability compared to the unsubstituted parent polyaniline, which is attributed to the presence of strong C-F bonds. researchgate.netjmest.org These tuned properties improve the processability of the polymer, making it suitable for applications in sensors, electrochromic devices, and antistatic coatings. jmest.orgrsc.org

Table 3: Property Comparison of Polyaniline vs. Fluorinated Polyaniline

| Property | Polyaniline (PANI) | Poly(3-fluoroaniline) (P3FAN) |

|---|---|---|

| Solubility | Generally poor in common organic solvents. | Improved solubility in solvents like NMP and DMF. researchgate.net |

| Thermal Stability | Good thermal stability. | Higher thermal stability due to strong C-F bonds. researchgate.netjmest.org |

| Electrical Conductivity | High in its doped, emeraldine (B8112657) salt form. | Generally lower than PANI, decreases with higher fluorine content. researchgate.net |

| Morphology | Varies with synthesis conditions. | Can be tailored by copolymerization to achieve different morphologies. researchgate.net |

Development of Optoelectronic Materials (Drawing parallels from related N-benzyl aromatic amines)

The unique molecular architecture of this compound, which combines a fluorinated aniline moiety with a benzyl group, suggests its potential as a valuable component in the development of advanced optoelectronic materials. While direct studies on this compound for these applications are not extensively documented, compelling parallels can be drawn from the well-established use of structurally related N-benzyl aromatic amines in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

The core structure of N-benzyl aromatic amines is frequently employed in the design of hole-transporting materials (HTMs). nih.govnih.govmdpi.com In OLEDs, HTMs are crucial for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer, thereby enhancing device efficiency and stability. nih.govmdpi.com The triphenylamine (B166846) and carbazole (B46965) moieties, known for their excellent hole-transporting properties, are common components in these materials. mdpi.com The nitrogen atom in the amine group of N-benzyl aromatic amines can act as an effective hole-transporting site.

Similarly, in perovskite solar cells, HTMs play a critical role in extracting holes from the perovskite light-absorbing layer and transporting them to the electrode. nih.gov The incorporation of aromatic amine derivatives has been shown to improve the efficiency and stability of these devices. rsc.orgacs.org For instance, N-Ethylbenzylamine has been used as an additive to modify halide perovskites, leading to the fabrication of highly crystalline thin films with low defect density for efficient semitransparent solar cells. semanticscholar.org

The introduction of a fluorine atom at the meta-position of the aniline ring in this compound is expected to modulate its electronic properties favorably. The high electronegativity of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This tuning of energy levels is a critical aspect in the design of efficient optoelectronic materials, as it influences charge injection and transport barriers within the device.

A pertinent analogue, N-benzyl-3-nitroaniline, has been investigated as a promising nonlinear optical (NLO) material. researchgate.netresearchgate.net Single crystals of N-benzyl-3-nitroaniline have demonstrated second-order NLO activity, with a second harmonic generation (SHG) efficiency approximately 2.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. researchgate.net This highlights the potential of the N-benzyl aniline scaffold in materials for optical applications.

Given these parallels, this compound could be explored as a novel building block for:

Hole-Transporting Materials: Its structure could be incorporated into more complex molecules designed for use as HTMs in OLEDs and perovskite solar cells. The fluorine substituent could enhance the material's stability and tune its electronic properties for better device performance.

Host Materials for Phosphorescent OLEDs: The wide bandgap that can be anticipated due to the combination of the benzyl and fluoroaniline moieties might make it a suitable candidate as a host material for phosphorescent emitters.

Nonlinear Optical Materials: Following the example of its nitro-analogue, the fluorine derivative could exhibit interesting NLO properties.

Further research into the synthesis of derivatives of this compound and the characterization of their photophysical and electrochemical properties is warranted to fully assess their potential in the field of optoelectronics.

Table 1: Comparison of Related Hole-Transporting Materials for OLEDs

| Compound Name | Structure | HOMO Level (eV) | LUMO Level (eV) | Application |

| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | A common hole-transporting material | -5.4 | -2.0 | Hole Transport Layer in OLEDs |

| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) | Another widely used hole-transporting material | -5.5 | -2.4 | Hole Transport Layer in OLEDs |

| TPA-2ACR (4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline) | An acridine-based hole-transporting material | -5.33 | -1.67 | Hole Transport Layer in OLEDs |

| PhCAR-2ACR (10,10'-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine)) | A carbazole-based material also used as a host | -5.68 | -2.02 | Host Material in Phosphorescent OLEDs |

Chemo/Biosensors Development

The structural features of this compound also suggest its potential utility in the design and development of chemo/biosensors. The core components of such sensors are a recognition unit (receptor) that selectively interacts with the target analyte and a signaling unit (transducer) that converts this interaction into a measurable signal.

Fluorescent Chemosensors:

A significant area of chemosensor research focuses on the development of fluorescent probes. nih.govmdpi.comresearchgate.net These sensors operate based on changes in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte. The aniline moiety within this compound can serve as a potential binding site for various analytes, particularly metal ions. The nitrogen atom's lone pair of electrons can coordinate with metal cations.

Furthermore, the presence of the fluorine atom can influence the photophysical properties of the molecule, potentially enhancing its quantum yield or shifting its emission wavelength, which are desirable characteristics for a fluorophore. The development of fluorescent chemosensors for metal ions often involves mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.com

By functionalizing the this compound scaffold with appropriate chelating groups, it is plausible to design selective fluorescent sensors for various metal ions. For instance, derivatives of N-benzyl aniline could be synthesized to incorporate specific binding pockets for ions like Zn²⁺, Cu²⁺, or Fe³⁺, leading to a "turn-on" or "turn-off" fluorescent response upon analyte binding.

Electrochemical Sensors:

The electroactive nature of the aniline group can be exploited in the development of electrochemical sensors. The oxidation of the amine nitrogen can be detected and quantified using techniques such as cyclic voltammetry. The interaction of the sensor molecule with an analyte would likely alter the oxidation potential or the current, providing a basis for detection. The fluorine substituent would again play a role in modulating the redox properties of the molecule.

Biosensors:

In the realm of biosensors, this compound could serve as a versatile scaffold for the development of probes for biological molecules. For example, it could be functionalized with specific recognition elements, such as peptides or nucleic acids, to target particular biomolecules. The inherent fluorescence of the core structure or a tethered fluorophore could be used for signal transduction.

The development of sensors based on fluorinated aromatic compounds is an active area of research. scilit.com The unique properties imparted by fluorine, such as increased stability and altered electronic characteristics, make these compounds attractive for sensor applications.

Table 2: Examples of Fluorescent Chemosensors Based on Aromatic Amines for Metal Ion Detection

| Sensor Type | Target Analyte | Signaling Mechanism |

| Naphthalimide derivative with a dipicolylamine (DPA) group | Zn²⁺ and Cd²⁺ | Chelation-enhanced fluorescence with different emission shifts |

| 7-nitrobenz-2-oxa-1,3-diazole derivative | Zn²⁺ | Internal Charge Transfer (ICT) leading to a colorimetric and fluorescent change |

| Anthracene derivative with two imidazolium (B1220033) groups | H₂PO₄⁻ and F⁻ | Photoinduced Electron Transfer (PET) causing fluorescence quenching |

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks Involving the N-H and Fluorine Atoms

The secondary amine group in N-Benzyl-3-fluoroaniline can act as a hydrogen bond donor, while the fluorine atom and the nitrogen atom itself can act as hydrogen bond acceptors. The formation of N-H···N and N-H···F hydrogen bonds plays a crucial role in the assembly of molecules in the crystal lattice.

Recent studies on related fluorinated aniline (B41778) derivatives have provided insight into the nature of N-H···F hydrogen bonds. While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, its ability to participate in such interactions can be modulated by the electronic environment and molecular conformation. nih.gov In scaffolds where the N-H proton is held in close proximity to a fluorine atom, a through-space interaction can be observed. nih.govconsensus.app The strength of this interaction is influenced by factors such as the N-H···F distance and the linearity of the bond. ucla.edu It has been noted that in some systems, the N-H proton can be "sandwiched" between two fluorine atoms, leading to short N-H···F distances. ucla.edu The presence of more polar solvents can diminish the strength of these intramolecular hydrogen bonds as the solvent molecules compete as hydrogen bond acceptors. ucla.edu

| Donor | Acceptor | Interaction Type | Potential Role in Supramolecular Assembly |

|---|---|---|---|

| N-H | N | N-H···N | Formation of chains and dimers |

| N-H | F | N-H···F | Stabilization of specific conformations and packing motifs |

| C-H (aromatic) | F | C-H···F | Contribution to overall crystal packing stability |

| C-H (aromatic) | π-system | C-H···π | Directional interactions influencing molecular arrangement |

Halogen Bonding Interactions and their Influence on Crystal Packing

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While fluorine is the most electronegative element, it has been shown that organically bound fluorine can participate in halogen bonding, particularly when the carbon atom it is attached to is substituted with strongly electron-withdrawing groups. researchgate.net This creates a region of positive electrostatic potential, known as a σ-hole, on the fluorine atom, allowing it to interact with electron donors. researchgate.netchemistryviews.org

In this compound, the fluorine atom is attached to an aromatic ring, which is moderately electron-withdrawing. While the propensity for halogen bonding may be weaker compared to halogens like iodine or bromine, the possibility of C-F···N or C-F···π interactions cannot be discounted. These interactions, if present, would be highly directional and could significantly influence the crystal packing, leading to specific orientations of the molecules within the lattice. The interplay of these weaker halogen bonds with stronger hydrogen bonds would create a complex supramolecular architecture. Theoretical studies and analysis of crystallographic databases have provided evidence for the existence of such interactions involving organofluorine compounds. researchgate.netacs.org

Self-Assembly of this compound Derivatives

The functional groups present in this compound derivatives, such as the N-H group, the fluorine atom, and the aromatic rings, can drive the spontaneous organization of these molecules into ordered supramolecular structures. This process of self-assembly is governed by the combination of various non-covalent interactions.

Hydrogen bonding is a primary driver for the self-assembly of molecules containing N-H moieties. In this compound derivatives, intermolecular N-H···N and N-H···F hydrogen bonds can lead to the formation of one-dimensional chains, tapes, or more intricate three-dimensional networks. The substitution pattern on the aromatic rings can be modified to tune the strength and directionality of these interactions, thereby controlling the resulting supramolecular architecture.

Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules can also play a significant role in the self-assembly process. These interactions, arising from the electrostatic and dispersion forces between the electron-rich π-systems, can lead to the formation of columnar or herringbone packing motifs. The presence of the fluorine substituent can modulate the electronic properties of the aromatic ring, influencing the nature and strength of these π-π interactions. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and well-defined supramolecular polymers or aggregates.

Co-crystallization and Crystal Engineering Applications

Co-crystallization is a powerful technique in crystal engineering used to design new solid forms with tailored physicochemical properties. ias.ac.in This involves combining a target molecule with a suitable co-former in a stoichiometric ratio to form a new crystalline material held together by non-covalent interactions. Fluoroanilines have been shown to be effective components in the formation of co-crystals. For instance, the in-situ co-crystallization of cresols with fluoroanilines has demonstrated the formation of diverse crystalline motifs stabilized by a network of strong O-H···N and weaker C-H···F and N-H···O hydrogen bonds. researchgate.net

This compound, with its hydrogen bond donor (N-H) and acceptor (N, F) sites, is a promising candidate for co-crystallization with various co-formers, such as carboxylic acids, amides, or other molecules capable of complementary hydrogen bonding. By judiciously selecting co-formers, it is possible to create new solid forms of this compound with modified properties like solubility, melting point, and stability. The principles of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, can be applied to rationally design these co-crystals.

| Synthon Type | Interacting Groups | Potential Co-former Functional Groups |

|---|---|---|

| Amine-Carboxylic Acid | N-H···O=C, N···H-O | Carboxylic Acids |

| Amine-Amide | N-H···O=C(N) | Amides |

| Amine-Alcohol | N-H···O-H, N···H-O | Alcohols, Phenols |

| Fluoro-Hydrogen Bond | C-F···H-X (X=O, N) | Alcohols, Amines, Amides |

Host-Guest Chemistry with Macrocycles and Receptors

The binding of this compound within a host cavity would be driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding or halogen bonding between the guest and the host. For example, the hydrophobic benzyl (B1604629) and fluorophenyl groups could be included within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous solution. Highly fluorinated cyclodextrins have shown a preference for interacting with fluorinated guest molecules, suggesting that the fluorine atom in this compound could play a role in the recognition and binding process. rsc.org

The formation of such host-guest complexes can significantly alter the physicochemical properties of this compound, such as its solubility and chemical reactivity. This can be particularly useful in applications such as drug delivery or the development of chemical sensors. The specific interactions and the stability of the resulting complex would depend on the size, shape, and chemical nature of both the host and the guest molecule.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Pathways

The advancement of synthetic organic chemistry continually seeks more efficient, sustainable, and versatile methods for the construction of key molecular scaffolds. For N-Benzyl-3-fluoroaniline, future research will likely focus on moving beyond traditional N-alkylation methods.

One promising avenue is the development of catalytic C-N cross-coupling reactions . While classical methods often involve the reaction of 3-fluoroaniline (B1664137) with a benzyl (B1604629) halide, modern catalytic approaches could offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. Research into catalysts based on transition metals like palladium, copper, or nickel could lead to more efficient and environmentally benign syntheses.

Furthermore, the exploration of photoredox catalysis presents an exciting frontier for the synthesis of this compound and its derivatives. Visible-light-mediated reactions can often proceed at room temperature and offer unique reactivity patterns. The development of photoredox-catalyzed methods for the N-arylation or N-benzylation of fluorinated anilines could provide a powerful tool for accessing these compounds under exceptionally mild conditions.

| Synthetic Approach | Potential Advantages |

| Catalytic C-N Cross-Coupling | Milder conditions, broader scope, improved tolerance |

| Photoredox Catalysis | Ambient temperature, unique reactivity |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste |

Exploration of Undiscovered Reactivity Profiles for Broad Chemical Transformations

The reactivity of this compound is largely unexplored, offering a rich field for future investigation. The interplay between the nucleophilic nitrogen center, the electron-deficient fluorinated aromatic ring, and the benzylic protons suggests a diverse range of potential chemical transformations.

A key area for exploration is the reactivity of the aniline (B41778) nitrogen . While its basicity is reduced by the electron-withdrawing fluorine atom, it can still participate in a variety of reactions. Future studies could investigate its utility in reactions such as the synthesis of novel heterocyclic compounds, where the N-benzyl group could act as a directing or protecting group.

The aromatic ring of the 3-fluoroaniline moiety is another site for potential functionalization. The fluorine substituent and the benzylamino group will direct further electrophilic aromatic substitution reactions to specific positions on the ring. A systematic study of these reactions could unlock a wide array of new derivatives with tailored electronic and steric properties.

Furthermore, the potential for this compound to participate in cycloaddition reactions is an intriguing possibility. A theoretical study on the [3+2] cycloaddition reactions of a related N-benzyl fluoro nitrone with maleimides has shown that these reactions are feasible and exhibit high selectivity. nih.gov Similar investigations into the cycloaddition reactivity of this compound could lead to the synthesis of complex polycyclic structures.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design, and providing deep mechanistic insights. For this compound, advanced computational modeling can play a crucial role in several areas.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict its reactivity towards various electrophiles and nucleophiles. These calculations can help in understanding the directing effects of the substituents on the aromatic ring and in predicting the regioselectivity of reactions.

Designing Novel Catalysts: Computational modeling can be used to design and screen potential catalysts for the synthesis of this compound. By simulating the catalytic cycle, researchers can identify catalysts with optimal activity and selectivity, thereby accelerating the development of new synthetic methods.

Understanding Non-Covalent Interactions: The fluorine atom in this compound can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. Computational studies can elucidate the nature and strength of these interactions, which can be crucial for understanding the compound's behavior in biological systems or in the solid state.

Integration into Complex Multistep Synthesis Routes for Molecular Diversity

The this compound scaffold holds significant potential as a building block in the synthesis of more complex and biologically active molecules. Its structural features make it an attractive starting point for the creation of diverse molecular libraries.

One promising application is in the synthesis of novel heterocyclic compounds . The aniline nitrogen and the aromatic ring can be incorporated into a variety of heterocyclic systems, such as quinolines, indoles, and benzodiazepines, which are prevalent in medicinal chemistry. The N-benzyl group can be retained in the final product or cleaved at a later stage of the synthesis.